Sodium 2-(3-cyclobutylpyridin-2-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

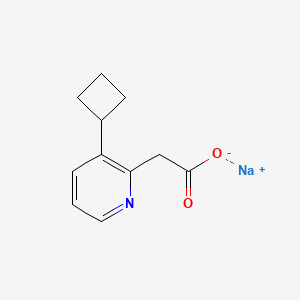

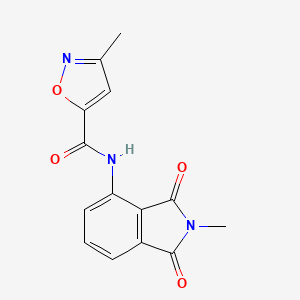

Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is a chemical compound with the molecular formula C11H12NNaO2 and a molecular weight of 213.21 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a sodium ion and the organic anion 2-(3-cyclobutylpyridin-2-YL)acetate . The organic anion part of the molecule contains a cyclobutyl group attached to a pyridine ring, which is further connected to an acetate group .Scientific Research Applications

Sodium Acetate in Food Preservation and Medical Use

Food Preservation : Sodium acetate is explored for its role in reducing sodium levels in food products, such as in a study where naturally brewed soy sauce was used to replace sodium chloride (NaCl) with sodium acetate in frankfurters. This substitution allowed for a reduction in NaCl content without adversely affecting quality or sensory attributes, highlighting sodium acetate's potential as a sodium-reducing agent in processed meats (McGough et al., 2012).

Medical Applications : In medical research, sodium acetate has been compared with sodium bicarbonate for its efficacy in preventing acute kidney injury and associated adverse outcomes after angiography. The study found no significant benefit of intravenous sodium acetate over sodium bicarbonate, indicating its potential use in medical procedures without added advantage in this context (Weisbord et al., 2017).

Metabolic Effects and Therapeutic Potential

Metabolic Effects : Research on the metabolic effects of sodium acetate, such as its impact on energy expenditure and substrate oxidation rates in humans, reveals that it may influence metabolic processes. For example, an infusion of sodium acetate decreased the respiratory exchange ratio, indicating a potential to reduce respiratory work, albeit with an offset by significant thermogenesis (Chioléro et al., 1993).

Therapeutic Potential : The therapeutic potential of sodium acetate in neurological conditions was also explored, particularly in the context of hypertonic sodium therapy. A study focused on neurologically injured patients receiving hypertonic sodium chloride and sodium acetate highlighted the risk of developing acute kidney injury (AKI) associated with high chloride load, suggesting careful monitoring of sodium acetate use in such therapeutic interventions (Sigmon et al., 2019).

Safety and Hazards

While specific safety and hazard information for Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is not available, general safety measures for handling chemicals should be followed. This includes wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name |

sodium;2-(3-cyclobutylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.Na/c13-11(14)7-10-9(5-2-6-12-10)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXQEQGEOGQSMQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(N=CC=C2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2741794.png)

![Tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2741796.png)

![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)

![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2741815.png)

![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)